3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine

Catalog No.
S15952300
CAS No.
M.F
C10H5BrF3N3
M. Wt
304.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrida...

Product Name

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine

IUPAC Name

3-bromo-6-pyridin-4-yl-4-(trifluoromethyl)pyridazine

Molecular Formula

C10H5BrF3N3

Molecular Weight

304.07 g/mol

InChI

InChI=1S/C10H5BrF3N3/c11-9-7(10(12,13)14)5-8(16-17-9)6-1-3-15-4-2-6/h1-5H

InChI Key

ISXROPYPYKMIIG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(C(=C2)C(F)(F)F)Br

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound characterized by the presence of bromine, trifluoromethyl, and pyridine groups. Its molecular formula is C10H5BrF3N3\text{C}_{10}\text{H}_{5}\text{BrF}_{3}\text{N}_{3} with a molecular weight of approximately 304.07 g/mol. The structure consists of a pyridazine ring substituted with a bromine atom at the 3-position, a pyridine ring at the 6-position, and a trifluoromethyl group at the 4-position of the pyridazine ring. This unique arrangement contributes to its chemical reactivity and potential biological activity.

The chemical behavior of 3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine is influenced by its functional groups. The bromine atom can undergo nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity, affecting solubility and interaction with biological membranes. The compound can participate in various reactions typical of pyridazine derivatives, including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
  • Electrophilic aromatic substitution: The presence of electron-withdrawing groups like trifluoromethyl can direct electrophiles to specific positions on the aromatic rings.

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine has garnered attention for its potential biological activities. Research indicates that it may act as an inhibitor for certain enzymes or receptors involved in various diseases. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, making this compound a candidate for further pharmacological studies.

The synthesis of 3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine typically involves the following steps:

  • Starting Material: Begin with 3,6-dibromo-4-(trifluoromethyl)pyridazine.
  • Reaction Conditions: React with pyridine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
  • Temperature: Heat the reaction mixture to approximately 100-120°C for several hours to facilitate complete conversion.
  • Purification: Employ techniques like recrystallization or chromatography to isolate the desired product in high purity.

In an industrial context, these methods may be scaled up using continuous flow reactors to optimize yield and efficiency.

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine serves multiple roles in scientific research:

  • Medicinal Chemistry: It is utilized as a building block for synthesizing pharmaceutical agents targeting specific enzymes or receptors.
  • Materials Science: The compound is explored for applications in organic semiconductors and light-emitting diodes (LEDs).
  • Organic Synthesis: It acts as an intermediate in creating more complex organic molecules, facilitating new synthetic methodologies.

Studies on the interactions of 3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine with biological targets are crucial for understanding its mechanism of action. The trifluoromethyl group can enhance interactions with lipid membranes, while the bromine atom may engage in halogen bonding interactions with proteins or nucleic acids. These interactions are essential for evaluating its potential therapeutic effects and toxicity.

Several compounds share structural similarities with 3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine, but each exhibits unique properties and reactivities:

Compound NameStructure FeaturesUnique Properties
2-Bromo-4-(trifluoromethyl)pyridineLacks hydroxyl groupsDifferent reactivity due to absence of pyridine substitution
3-Bromo-2,4-dimethoxy-6-(trifluoromethyl)pyridineContains methoxy groupsVariations in chemical properties due to methoxy vs. hydroxyl
2-Fluoro-4-(trifluoromethyl)pyridineContains fluorine instead of bromineAffects reactivity and biological activity differently

Uniqueness

The uniqueness of 3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine lies in its specific combination of bromine and trifluoromethyl groups along with its pyridine substitution. This configuration provides versatile reactivity that can be exploited in both medicinal chemistry and materials science, distinguishing it from related compounds that lack similar functional groups or structural arrangements.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Exact Mass

302.96189 g/mol

Monoisotopic Mass

302.96189 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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